molecular formula C17H19ClN2O3 B6023971 (5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone

(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone

Cat. No. B6023971
M. Wt: 334.8 g/mol
InChI Key: ZHJJXWIUKWPBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinylmethanone derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone acts as a selective sigma-1 receptor agonist, which leads to the modulation of various cellular signaling pathways. The activation of sigma-1 receptors has been shown to reduce pain perception, improve mood, and enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the activation of neurotrophic factors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone is its high selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for achieving significant effects in some experiments.

Future Directions

There are several future directions for the research on (5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone, including the investigation of its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. Additionally, the development of more potent analogs of this compound may lead to the discovery of more effective sigma-1 receptor agonists with fewer side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide valuable insights into the role of sigma-1 receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of (5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone involves a multistep process that includes the reaction of 5-chloro-2-methoxybenzaldehyde with 3-isoxazolylmethylamine, followed by the reduction of the resulting imine with sodium borohydride, and finally, the reaction of the resulting amine with 3-piperidinylmethanone.

Scientific Research Applications

(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the sigma-1 receptor, which plays a crucial role in modulating pain perception and mood regulation.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-22-16-5-4-13(18)9-15(16)17(21)12-3-2-7-20(10-12)11-14-6-8-23-19-14/h4-6,8-9,12H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJXWIUKWPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.